Shield-1
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Overview
Description
Shield-1: is a small molecule ligand that plays a crucial role in protein stabilization. Specifically, it stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This domain is based on a modified version of the FKBP protein. This compound prevents proteasomal degradation of the DD-tagged proteins, leading to their rapid accumulation within cells .
Scientific Research Applications
Shield-1 finds applications in various scientific fields:
Cell Biology and Protein Studies: Researchers use this compound to control protein levels in cultured cells. It allows reversible and precise tuning of protein presence or absence.
In Vivo Studies: this compound can be used in animal models to study protein function in living organisms.
ProteoTuner Systems: This compound is a key component of ProteoTuner systems, enabling conditional expression of mtFKBP-fused proteins.
Mechanism of Action
Target of Action
Shield-1 is a specific, cell-permeant, and high-affinity ligand of FK506-binding protein-12 (FKBP) . FKBP is a protein that plays a crucial role in protein folding and cellular signaling. The primary target of this compound is the mutated FKBP (mtFKBP), which is fused with the protein of interest .
Mode of Action
This compound operates by binding to mtFKBP, thereby reversing its instability . This binding allows for the conditional expression of mtFKBP-fused proteins . In essence, this compound stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD) .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of protein degradation. By binding to mtFKBP, this compound prevents the proteasomal degradation of DD-tagged proteins . This results in the rapid accumulation of these proteins within the cell , affecting various downstream cellular processes that depend on the levels of these proteins.
Pharmacokinetics
It is known that this compound is cell-permeant , suggesting that it can readily cross cellular membranes to reach its target
Result of Action
The primary molecular effect of this compound’s action is the stabilization of proteins tagged with a mutated FKBP12-derived destabilization domain (DD) . On a cellular level, this results in the rapid accumulation of these proteins . This can have various effects depending on the specific proteins involved, potentially influencing a wide range of cellular processes.
Biochemical Analysis
Biochemical Properties
Shield-1 interacts with a mutated FKBP12-derived destabilization domain (DD). By binding to this mutated FKBP (mtFKBP), this compound reverses its instability, allowing conditional expression of mtFKBP-fused proteins .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, in transgenic medaka, this compound administration led to concentration-dependent induction of a YFP reporter gene in various organs and in spermatogonia at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mutated FKBP (mtFKBP). This binding reverses the instability of the mtFKBP, allowing for the conditional expression of proteins fused to the mtFKBP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in transgenic medaka, this compound administration led to concentration-dependent induction of a YFP reporter gene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route for Shield-1 is not widely documented. it is typically synthesized through organic chemistry methods. Researchers have developed various synthetic strategies to obtain this compound, but detailed protocols are often proprietary or unpublished.
Industrial Production Methods: this compound is primarily used in research settings, and its industrial-scale production is limited. As a result, there is no standardized large-scale production method for this ligand.
Chemical Reactions Analysis
Types of Reactions: Shield-1 itself does not undergo significant chemical reactions. Its primary function lies in stabilizing proteins by binding to the mutated FKBP (mtFKBP) domain. it does not participate in typical organic reactions.
Common Reagents and Conditions: Since this compound is not directly involved in chemical transformations, it does not interact with specific reagents or conditions. Its activity is mainly related to protein stabilization.
Major Products: The major “product” of this compound is the stabilized fusion protein containing the DD domain. This protein accumulates rapidly upon this compound treatment.
Comparison with Similar Compounds
While Shield-1 is unique in its ability to stabilize proteins via the DD domain, other ligands exist for protein control. Notable examples include rapamycin-based systems and ligands targeting FKBP proteins .
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFHJNAPXOMSRX-PUPDPRJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.